molecular formula C19H17FN2OS B11235073 N-(6-fluoro-1,3-benzothiazol-2-yl)-1-phenylcyclopentanecarboxamide

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-phenylcyclopentanecarboxamide

Cat. No.: B11235073
M. Wt: 340.4 g/mol
InChI Key: PHCQIXQRERJCGH-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-phenylcyclopentane-1-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-1-phenylcyclopentane-1-carboxamide typically involves the condensation of 6-fluoro-1,3-benzothiazole with 1-phenylcyclopentanecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-phenylcyclopentane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of cholinergic enzymes by binding to their active sites, thereby preventing the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-phenylcyclopentane-1-carboxamide is unique due to its specific structural features, such as the presence of a cyclopentane ring and a phenyl group.

Properties

Molecular Formula

C19H17FN2OS

Molecular Weight

340.4 g/mol

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C19H17FN2OS/c20-14-8-9-15-16(12-14)24-18(21-15)22-17(23)19(10-4-5-11-19)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,21,22,23)

InChI Key

PHCQIXQRERJCGH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F

Origin of Product

United States

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